

Application Notes and Protocols: ATX-001

Ionizable Cationic Lipid

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Compound of Interest

Compound Name: ATX-001

Cat. No.: B10855779

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Introduction

ATX-001 is a novel, potent ionizable cationic lipid designed for the efficient delivery of nucleic acid payloads, such as siRNA and mRNA, via lipid nanoparticle (LNP) formulations.[1] Its structure is optimized for high encapsulation efficiency, stability, and effective endosomal escape, a critical step for the cytoplasmic delivery of RNA therapeutics.[2][3] At physiological pH (7.4), **ATX-001** is largely neutral, contributing to reduced toxicity and longer circulation times.[3] Upon endosomal uptake, the acidic environment of the endosome protonates the tertiary amine of **ATX-001**, leading to a net positive charge. This charge facilitates interaction with and disruption of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.[2] These application notes provide detailed protocols for the formulation of **ATX-001** LNPs for siRNA delivery and their subsequent characterization and application in in-vitro gene silencing studies.

Data Presentation

Table 1: Physicochemical Characteristics of ATX-001 LNPs for siRNA Delivery

Formulation Parameter	Value
Molar Ratio (ATX-001:DOPE:Cholesterol:PEG-DMG)	50:10:38.5:1.5
N:P Ratio	6:1
Particle Size (Z-average, nm)	85 ± 5
Polydispersity Index (PDI)	< 0.15
Zeta Potential (mV) at pH 7.4	-5 to +5
siRNA Encapsulation Efficiency (%)	> 95%

Table 2: In Vitro Gene Silencing Efficacy of ATX-001 LNPs

Target Gene	Cell Line	siRNA Concentration (nM)	Gene Knockdown (%)
Factor VII (FVII)	HeLa	1	65 ± 4
Factor VII (FVII)	HeLa	10	88 ± 3
Factor VII (FVII)	HeLa	50	95 ± 2
GAPDH	HEK293	1	55 ± 6
GAPDH	HEK293	10	78 ± 5
GAPDH	HEK293	50	91 ± 3

Experimental Protocols

Protocol 1: Formulation of ATX-001 Lipid Nanoparticles for siRNA Delivery

This protocol describes the formulation of siRNA-loaded LNPs using **ATX-001** via microfluidic mixing.

Materials:

- **ATX-001** Ionizable Cationic Lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
- siRNA targeting the gene of interest
- Ethanol (RNase-free)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

- Lipid Stock Preparation:
 - Prepare individual stock solutions of **ATX-001**, DOPE, Cholesterol, and PEG-DMG in ethanol.
 - Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (**ATX-001**:DOPE:Cholesterol:PEG-DMG) to create the final lipid mixture in ethanol. The final lipid concentration should be between 10-25 mg/mL.
- siRNA Solution Preparation:
 - Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that will yield a 1:3 volume ratio of lipid-in-ethanol to siRNA-in-buffer.
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.

- Load the lipid mixture into one syringe and the siRNA solution into another.
- Set the flow rate ratio to 1:3 (ethanol:aqueous phase).
- Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Dialysis:
 - Transfer the resulting LNP suspension to a dialysis cassette.
 - Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes, to remove ethanol and raise the pH.
- Sterilization and Storage:
 - Recover the LNP suspension from the dialysis cassette.
 - Sterilize the LNP formulation by passing it through a 0.22 µm filter.
 - Store the final LNP formulation at 4°C.

Protocol 2: Characterization of ATX-001 LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
- Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

- Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.
- Measure the zeta potential using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Quantification:

- Use a nucleic acid quantification assay (e.g., RiboGreen® assay).
- Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that disrupts the LNPs.
- The encapsulation efficiency is calculated as: $((\text{Total siRNA} - \text{Free siRNA}) / \text{Total siRNA}) * 100$.

Protocol 3: In Vitro Gene Silencing Assay

This protocol outlines the procedure for evaluating the gene silencing efficacy of **ATX-001** LNPs in a cultured cell line.

Materials:

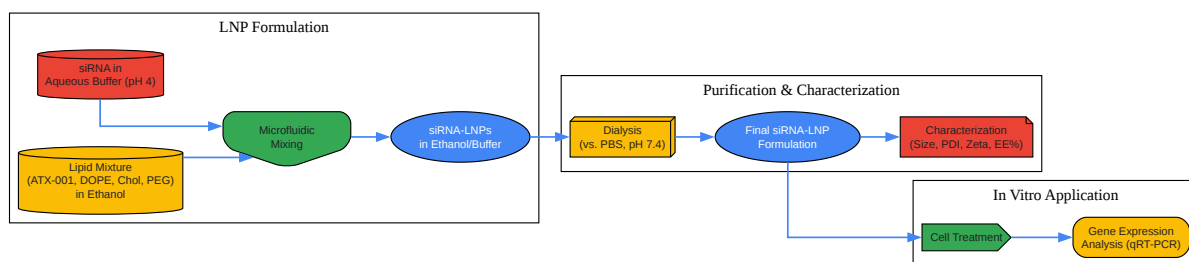
- HeLa or HEK293 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **ATX-001** LNP-siRNA formulation
- Control siRNA-LNP (non-targeting sequence)
- Opti-MEM® or other serum-free medium
- 96-well cell culture plates
- Reagents for RNA extraction and qRT-PCR

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
 - Incubate overnight at 37°C and 5% CO₂.
- LNP Treatment:

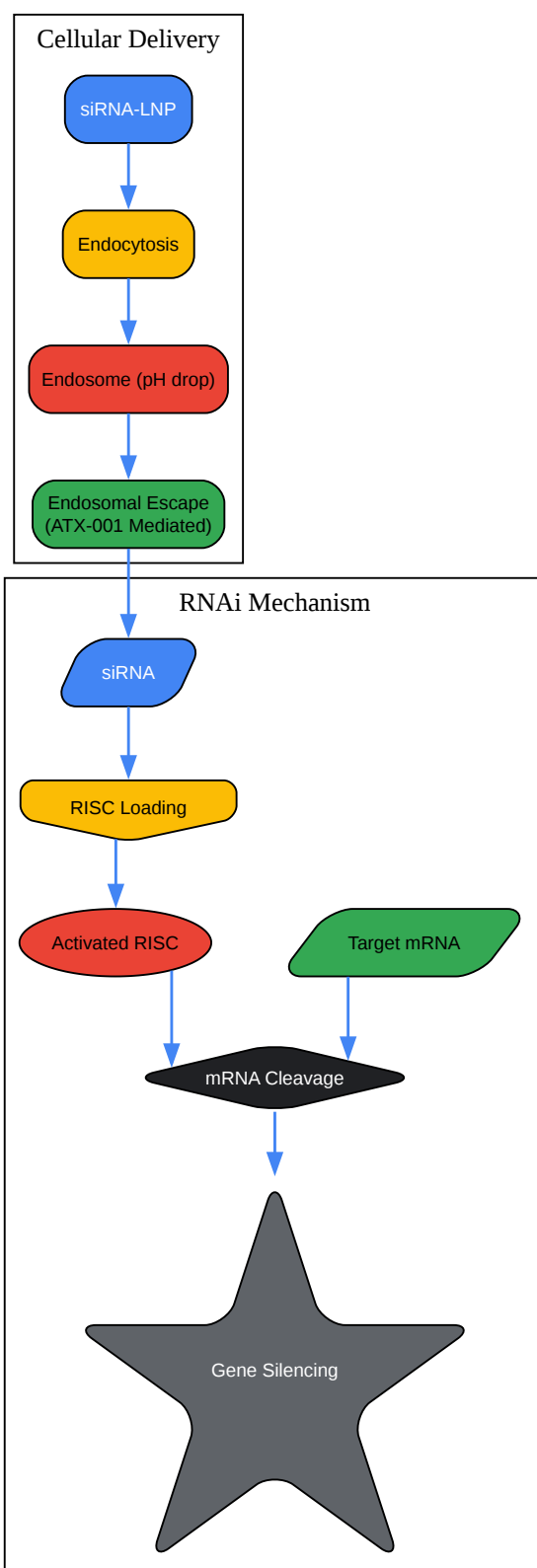
- On the day of transfection, remove the culture medium.
- Prepare serial dilutions of the **ATX-001** LNP-siRNA and control LNP-siRNA in serum-free medium to achieve the desired final siRNA concentrations.
- Add the diluted LNP solutions to the cells.
- Incubate for 4-6 hours at 37°C.
- After the incubation period, add complete medium to each well.
- Gene Expression Analysis:
 - Incubate the cells for an additional 24-48 hours to allow for gene knockdown.
 - Lyse the cells and extract total RNA using a suitable RNA extraction kit.
 - Perform quantitative reverse transcription PCR (qRT-PCR) to determine the mRNA levels of the target gene.
 - Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).
 - Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA.

Visualizations



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Caption: Experimental workflow for siRNA-LNP formulation and in vitro testing.



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Caption: Mechanism of LNP-mediated siRNA delivery and RNA interference.

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